![molecular formula C38H16F26IrN4P B13895907 Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)
Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6
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Overview
Description
The compound Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 is a cyclometalated iridium (III) complex. It is known for its application in visible-light mediated photocatalytic organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 involves the following steps:
Preparation of Iridium Complex Precursor: The iridium complex precursor is prepared by reacting iridium chloride with 3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl ligands in a suitable solvent under reflux conditions.
Formation of the Final Complex: The precursor is then reacted with 5,5’-bis(trifluoromethyl)-2,2’-bipyridine in the presence of a base to form the final complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: undergoes various types of reactions, including:
Photocatalytic Reactions: It is used in visible-light mediated photocatalytic organic transformations.
Alkylation Reactions: It facilitates the alkylation of remote C-H bonds.
Aminoarylation Reactions: It is involved in the aminoarylation of alkenes
Common Reagents and Conditions
Reagents: Common reagents include arylsulfonylacetamides and other bifunctional reagents.
Conditions: The reactions typically require visible light activation, often using photoreactors such as Penn PhD or SynLED 2.0
Major Products
The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
The search results provide information on two similar, but distinct, cyclometalated iridium(III) complexes, [Ir(dFCF3ppy)2-(5,5′-dCF3bpy)]PF6 and (Ir[dF(CF3)ppy]2(dtbpy))PF6, and one result on Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6. Note the subtle difference in chemical structure, where the position of the trifluoromethyl groups on the bipyridine ligand (bpy) changes from the 5 and 5' positions to the 4 and 4' positions. Also, note that the last structure contains an additional trifluoromethyl group on the ppy ligand. Due to the similarity in structure, it is expected that the applications of these complexes will be similar.
Here's what the search results suggest about the applications of these compounds:
[Ir(dFCF3ppy)2-(5,5′-dCF3bpy)]PF6
- Photocatalysis: This iridium(III) complex can be employed in visible-light-mediated photocatalytic organic transformations .
- Oxidative Excited State: [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 possesses a highly oxidative excited state, making it useful as an iridium photoredox catalyst .
(Ir[dF(CF3)ppy]2(dtbpy))PF6
- Photophysical Properties: This organometallic compound has been extensively studied for its photophysical properties .
- Applications: It has found use in organic light-emitting diodes (OLEDs), thin film deposition, and pharmaceuticals .
- Photocatalysis: It is also used as a photocatalyst .
Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6
Mechanism of Action
The mechanism by which Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 exerts its effects involves:
Photocatalytic Activation: Upon exposure to visible light, the iridium complex undergoes electronic excitation, which facilitates the transfer of electrons to the substrate.
Proton-Coupled Electron Transfer: This mechanism enables the catalytic alkylation of remote C-H bonds and other transformations
Comparison with Similar Compounds
Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: can be compared with other cyclometalated iridium (III) complexes, such as:
Ir[dF(CF3)ppy]2(dtbpy)PF6: This compound also serves as a photocatalyst for visible-light mediated transformations but may differ in its specific reactivity and efficiency.
Ir[dFCF3ppy]2(bpy)PF6: Another similar compound with slight variations in ligand structure, affecting its catalytic properties.
The uniqueness of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 lies in its specific ligand arrangement, which imparts distinct photophysical and catalytic properties .
Properties
Molecular Formula |
C38H16F26IrN4P |
---|---|
Molecular Weight |
1245.7 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
SBLGPHQWHQVIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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